molecular formula C9H7Br2NO B14326336 5,7-dibromo-1-methyl-3H-indol-2-one CAS No. 100831-26-3

5,7-dibromo-1-methyl-3H-indol-2-one

Cat. No.: B14326336
CAS No.: 100831-26-3
M. Wt: 304.97 g/mol
InChI Key: RPILJMKHMRFONN-UHFFFAOYSA-N
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Description

5,7-Dibromo-1-methyl-3H-indol-2-one is a halogenated indole derivative characterized by bromine substituents at positions 5 and 7 of the indole ring, a methyl group at position 1, and a ketone moiety at position 2. Its molecular formula is C₉H₇Br₂NO, with a molecular weight of 305.97 g/mol.

Properties

CAS No.

100831-26-3

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

IUPAC Name

5,7-dibromo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H7Br2NO/c1-12-8(13)3-5-2-6(10)4-7(11)9(5)12/h2,4H,3H2,1H3

InChI Key

RPILJMKHMRFONN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1-methyl-3H-indol-2-one typically involves the bromination of 1-methylindole. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-dibromo-1-methyl-3H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,7-dibromo-1-methyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5,7-dibromo-1-methyl-3H-indol-2-one and analogous indole derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₇Br₂NO Br (5,7), CH₃ (1), C=O (2) 305.97 High reactivity due to dual Br; drug discovery applications
5-Bromo-3,3-dimethyl-1H-indol-2-one C₁₀H₁₀BrNO Br (5), (CH₃)₂ (3), C=O (2) 240.10 Enhanced steric hindrance at C3; intermediate in organic synthesis
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one C₁₃H₁₀BrN₅O Br (5), CH₃ (1), imidazolone (C3) 332.16 Dual pharmacophore (indole + imidazolone); antimicrobial activity
(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one C₂₁H₁₄BrNO Br (6), propenone (C3), Ph (1,3) 384.25 Extended conjugation; potential fluorescent probe
6-Amino-5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene derivative (CAS 6417-55-6) C₁₆H₈Br₄N₄O₂ Br (5,7,6), NH₂ (6), C=O (3) 607.88 Tetrabrominated structure; high molecular weight limits solubility

Key Findings:

Substituent Effects: Bromine Position: Bromine at positions 5 and 7 (target compound) creates a sterically crowded environment compared to mono-brominated analogs (e.g., 5-bromo-3,3-dimethyl-1H-indol-2-one). This reduces nucleophilic attack susceptibility but may hinder synthetic accessibility . Methyl vs.

Electronic Properties: The dual bromine atoms in the target compound significantly lower electron density on the indole ring compared to non-halogenated derivatives (e.g., 1-methyl-1H-indol-5-amine, mp 103°C ). This electron-withdrawing effect may stabilize intermediates in electrophilic substitution reactions.

Biological Relevance: Compounds with imidazolone or propenone side chains (e.g., and ) exhibit expanded pharmacological profiles, such as antimicrobial or fluorescent properties, whereas the target compound’s simpler structure may prioritize kinase inhibition or cytotoxicity .

Synthetic Challenges: Introducing bromine at positions 5 and 7 requires regioselective bromination, often using Br₂/FeBr₃ or N-bromosuccinimide (NBS), which can compete with undesired positions. In contrast, mono-brominated derivatives (e.g., 5-bromo-3,3-dimethyl-1H-indol-2-one) are more straightforward to synthesize .

Research Implications

The structural uniqueness of this compound positions it as a promising scaffold for drug discovery, particularly in designing inhibitors for bromodomain-containing proteins or halogen-bonding interactions. Comparative studies with dimethyl or amino-substituted analogs highlight trade-offs between steric effects, solubility, and target engagement.

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